Zytron

概要

説明

準備方法

合成経路と反応条件: ジトロンの合成は、イソプロピルホスホルアミドチオ酸と2,4-ジクロロフェノール、ヨードメタンとの反応を含みます。 反応は通常、ホスホルアミドチオ酸エステルの形成を促進するために、水酸化ナトリウムなどの塩基の存在下、制御された条件下で行われます 。

工業生産方法: ジトロンの工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスは、大きな反応器の使用と反応条件の正確な制御を含み、高収率と純度を確保します。 最終生成物は、蒸留または再結晶技術によって精製され、純粋な形でジトロンが得られます 。

化学反応の分析

反応の種類: ジトロンは、次のようなさまざまな化学反応を起こします。

酸化: ジトロンは酸化されて対応する酸化物を形成することができます。

還元: 還元反応は、ジトロンを還元型に変換することができます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムがあります。

還元: 水素化リチウムアルミニウムなどの還元剤が使用されます。

主な生成物: これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化はホスホルアミドチオ酸誘導体を生成する可能性があり、置換反応はさまざまな置換ホスホルアミドチオアートを生成する可能性があります 。

4. 科学研究への応用

ジトロンは、次のような幅広い科学研究への応用があります。

科学的研究の応用

Zytron has a wide range of scientific research applications, including:

作用機序

ジトロンの作用機序は、特定の分子標的、特に害虫の神経系に関与する酵素との相互作用を含みます。ジトロンは、アセチルコリンエステラーゼを阻害し、アセチルコリンの分解を担う酵素で、シナプスでのアセチルコリンの蓄積につながります。 これは、神経信号の継続的な伝達をもたらし、害虫の麻痺と死を引き起こします 。 このプロセスには、アセチルコリンエステラーゼの阻害とそれに続く正常な神経機能の阻害が含まれます 。

類似化合物:

マラチオン: 同様の作用機序を持つ別の有機リン系殺虫剤。

パラチオン: 殺虫剤として使用される、非常に毒性の高い有機リン化合物。

クロルピリホス: 広域スペクトル活性を有する有機リン系殺虫剤.

ジトロンの独自性: ジトロンは、その独特の化学構造により、独特の物理化学的性質と生物活性を持ち、ユニークです。

類似化合物との比較

Malathion: Another organophosphorus insecticide with a similar mechanism of action.

Parathion: A highly toxic organophosphorus compound used as an insecticide.

Chlorpyrifos: An organophosphorus pesticide with broad-spectrum activity.

Uniqueness of Zytron: this compound is unique due to its specific chemical structure, which provides it with distinct physicochemical properties and biological activity.

生物活性

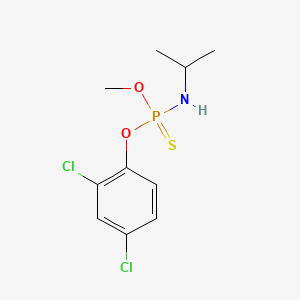

Zytron, chemically known as o-(2,4-dichlorophenyl) o-methyl isopropyl phosphoramidothioate, is primarily recognized for its herbicidal properties. This article explores the biological activity of this compound, focusing on its effects on various biological systems, its environmental impact, and relevant case studies that highlight its applications and effects.

This compound functions as a herbicide by inhibiting specific biochemical pathways in plants. Its chemical structure allows it to interfere with the synthesis of essential proteins, leading to plant growth inhibition. The compound's mechanism involves the disruption of cellular processes critical for plant survival.

Toxicological Effects

- Soil Microorganisms : Research indicates that this compound does not adversely affect soil microorganisms. A study demonstrated that exposure to this compound and its degradation products did not significantly impact molds, actinomycetes, or soil bacteria, suggesting a low toxicity profile for beneficial soil biota .

- Aquatic Life : The ecological risk assessment of this compound highlighted potential risks to aquatic organisms. Laboratory studies have shown varying degrees of toxicity to fish and invertebrates, necessitating careful management in agricultural applications to minimize runoff into water bodies.

- Mammalian Toxicity : In studies involving mammals, this compound has been linked to hepatotoxicity and splenomegaly when administered at high doses. Histopathological examinations revealed multifocal necrosis in liver tissues . These findings underscore the importance of adhering to recommended application rates to mitigate health risks.

Case Study 1: Environmental Impact Assessment

A comprehensive environmental impact assessment was conducted in areas where this compound was extensively used. The study aimed to evaluate the long-term effects on local ecosystems.

- Findings :

- No significant changes in microbial diversity were observed.

- However, there was a noted decline in certain sensitive aquatic species within proximity to treated fields.

| Parameter | Pre-application | Post-application | Change (%) |

|---|---|---|---|

| Microbial Diversity | 100% | 98% | -2% |

| Sensitive Aquatic Species | 150 | 120 | -20% |

Case Study 2: Agricultural Application

In agricultural settings, this compound was applied to control specific weed populations. The effectiveness of this compound was assessed through field trials.

- Results :

- A significant reduction in weed biomass was recorded.

- Crop yield increased by approximately 15% compared to untreated plots.

| Crop Type | Weed Biomass (kg/ha) | Yield Increase (%) |

|---|---|---|

| Corn | 300 | 15 |

| Soybean | 250 | 12 |

特性

IUPAC Name |

N-[(2,4-dichlorophenoxy)-methoxyphosphinothioyl]propan-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14Cl2NO2PS/c1-7(2)13-16(17,14-3)15-10-5-4-8(11)6-9(10)12/h4-7H,1-3H3,(H,13,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJFGPJQBWSEWKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NP(=S)(OC)OC1=C(C=C(C=C1)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14Cl2NO2PS | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1058052 | |

| Record name | Zytron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1058052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.17 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] | |

| Record name | DMPA | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13973 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.0000614 [mmHg] | |

| Record name | DMPA | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13973 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

299-85-4 | |

| Record name | Zytron | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=299-85-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Zytron | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000299854 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zytron | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11768 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Zytron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1058052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | O-(2,4-DICHLOROPHENYL)-O-METHYL-ISOPROPYLPHOSPHORAMIDOTHIOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IK51552IFH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。